molecular formula C17H17Cl2N3O3 B252255 N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide

Cat. No. B252255
M. Wt: 382.2 g/mol
InChI Key: ADVVBXGYZSLWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide, commonly known as Diflufenican, is a herbicide used to control weeds in various crops. It was first introduced in the market in the 1980s and has since been widely used due to its effectiveness in controlling broadleaf weeds. However, its usage has been a topic of controversy due to its potential environmental and health impacts.

Mechanism of Action

Diflufenican works by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. Carotenoids are synthesized through the mevalonate pathway, and Diflufenican inhibits the enzyme phytoene desaturase, which is involved in the pathway. This leads to the accumulation of phytoene, which is toxic to plants and leads to their death.
Biochemical and Physiological Effects:
Diflufenican has been found to have low toxicity to mammals and is classified as a low-risk herbicide. However, it can have potential impacts on non-target organisms, such as earthworms, bees, and aquatic organisms. Studies have shown that Diflufenican can affect the growth and reproduction of earthworms, and can also have toxic effects on bees and aquatic organisms.

Advantages and Limitations for Lab Experiments

Diflufenican has several advantages for lab experiments, including its high purity and stability. It is also readily available and can be easily synthesized in the lab. However, its potential impacts on non-target organisms and the environment should be taken into consideration when conducting experiments.

Future Directions

There are several future directions for the study of Diflufenican. One area of research is the development of new formulations that minimize its potential impacts on non-target organisms and the environment. Another area of research is the study of its potential impacts on human health, particularly its potential as a carcinogen. Finally, there is a need for more research on the efficacy of Diflufenican in controlling weeds in different crops and under different environmental conditions.
Conclusion:
In conclusion, Diflufenican is a herbicide widely used for controlling broadleaf weeds in various crops. Its synthesis method, mechanism of action, and potential impacts on non-target organisms and the environment have been extensively studied. While it has several advantages for lab experiments, its potential impacts on non-target organisms and the environment should be taken into consideration. There is a need for more research on the development of new formulations, its potential impacts on human health, and its efficacy in controlling weeds in different crops and under different environmental conditions.

Synthesis Methods

Diflufenican can be synthesized through a multi-step process starting from 6-methylpyridine-3-carboxylic acid. The first step involves the protection of the carboxylic acid group with tert-butyldimethylsilyl (TBDMS) to form 6-methylpyridine-3-carboxylic acid tert-butyldimethylsilyl ester. The second step involves the conversion of the ester to the corresponding amide by reacting with N-(2-aminoethyl)-2-chloroacetamide. The final step involves the introduction of the 2,4-dichlorophenoxyacetyl group to the amide nitrogen using 2,4-dichlorophenoxyacetyl chloride in the presence of a base.

Scientific Research Applications

Diflufenican has been extensively studied for its herbicidal properties and its potential impacts on the environment and human health. Several studies have investigated its efficacy in controlling broadleaf weeds in various crops, including wheat, barley, and oilseed rape. Diflufenican has been found to be effective in controlling weeds such as chickweed, cleavers, and poppy. In addition to its herbicidal properties, Diflufenican has also been studied for its potential impacts on non-target organisms, such as earthworms, bees, and aquatic organisms.

properties

Molecular Formula

C17H17Cl2N3O3

Molecular Weight

382.2 g/mol

IUPAC Name

N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H17Cl2N3O3/c1-11-2-3-12(9-22-11)17(24)21-7-6-20-16(23)10-25-15-5-4-13(18)8-14(15)19/h2-5,8-9H,6-7,10H2,1H3,(H,20,23)(H,21,24)

InChI Key

ADVVBXGYZSLWEN-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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